6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a propylsulfanyl group, and a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The propylsulfanyl group is then added via nucleophilic substitution, and the final step involves the cyclization to form the triazino-benzoxazepine core under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propylsulfanyl group would yield sulfoxides or sulfones, while reduction of the chlorophenyl group would yield a phenyl group.
Scientific Research Applications
6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[5-(3-chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of functional groups and the triazino-benzoxazepine core. This structure provides it with distinct chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
6-[5-(3-chlorophenyl)furan-2-yl]-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H19ClN4O2S/c1-2-12-31-23-26-22-20(27-28-23)16-8-3-4-9-17(16)25-21(30-22)19-11-10-18(29-19)14-6-5-7-15(24)13-14/h3-11,13,21,25H,2,12H2,1H3 |
InChI Key |
KRTSQMCPXXHFOD-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC(=CC=C5)Cl)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC(=CC=C5)Cl)N=N1 |
Origin of Product |
United States |
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